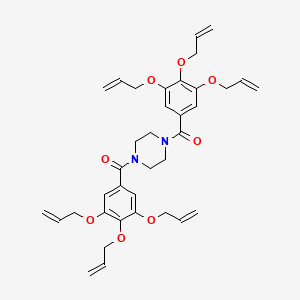
1,4-Bis(3,4,5-triallyloxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a piperazine core substituted with benzoyl groups that are further functionalized with allyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 3,4,5-tris(allyloxy)benzoic acid: This intermediate is synthesized by reacting 3,4,5-trihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.
Formation of benzoyl chloride derivative: The 3,4,5-tris(allyloxy)benzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride.
Coupling with piperazine: The final step involves the reaction of the benzoyl chloride derivative with piperazine under basic conditions to form 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoyl groups can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield epoxides, while reduction of the benzoyl groups can produce alcohols.
科学的研究の応用
1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The allyloxy and benzoyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
1,4-Bis(benzoyl)piperazine: Lacks the allyloxy groups, resulting in different chemical reactivity and applications.
1,4-Bis[3,4,5-tris(methoxy)benzoyl]piperazine: Similar structure but with methoxy groups instead of allyloxy groups, leading to different physical and chemical properties.
Uniqueness
1,4-Bis[3,4,5-tris(allyloxy)benzoyl]piperazine is unique due to the presence of allyloxy groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
63980-46-1 |
|---|---|
分子式 |
C36H42N2O8 |
分子量 |
630.7 g/mol |
IUPAC名 |
[4-[3,4,5-tris(prop-2-enoxy)benzoyl]piperazin-1-yl]-[3,4,5-tris(prop-2-enoxy)phenyl]methanone |
InChI |
InChI=1S/C36H42N2O8/c1-7-17-41-29-23-27(24-30(42-18-8-2)33(29)45-21-11-5)35(39)37-13-15-38(16-14-37)36(40)28-25-31(43-19-9-3)34(46-22-12-6)32(26-28)44-20-10-4/h7-12,23-26H,1-6,13-22H2 |
InChIキー |
AZVOUNYRZMVGIH-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OCC=C)OCC=C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)](/img/structure/B13804532.png)
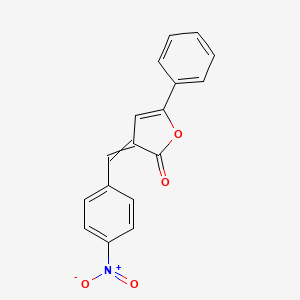

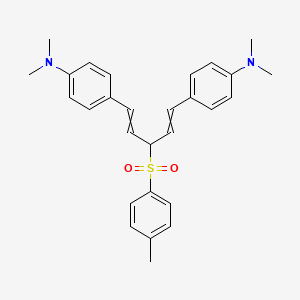
![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)
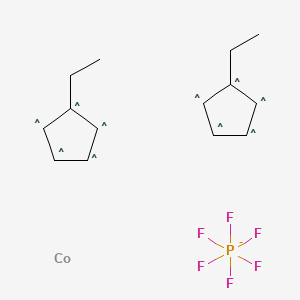
![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
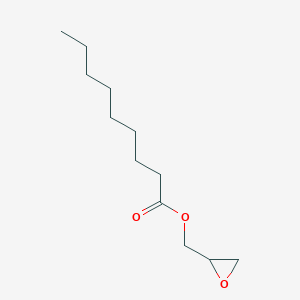
![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
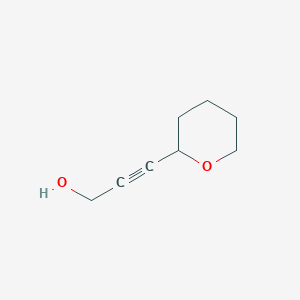

![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)

